

An In-depth Technical Guide to the Physicochemical Properties of Venuloside A

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Compound of Interest

Compound Name: Venuloside A

Cat. No.: B12388213

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Introduction: **Venuloside A**, also known as ESK246, is a monoterpene glycoside first isolated from the plant *Pittosporum venulosum*.^{[1][2]} It has garnered significant interest in the scientific community for its biological activity, particularly as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).^[3] This transporter is implicated in the growth of certain cancers, such as prostate cancer, by facilitating the uptake of essential amino acids like leucine.^[3] The inhibitory action of **Venuloside A** on LAT3 makes it a promising candidate for further investigation in cancer therapeutics.^[3] This technical guide provides a comprehensive overview of the physicochemical properties of **Venuloside A**, detailed experimental protocols for its isolation and analysis, and a visualization of its biological mechanism of action.

Physicochemical Properties of Venuloside A

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

General and Physical Properties

Venuloside A is an optically active clear oil.^{[1][2]} Due to its non-crystalline nature, a traditional melting point is not applicable. Information regarding its solubility in common solvents has not been quantitatively determined in published literature; however, its extraction and

chromatographic purification protocols suggest solubility in organic solvents such as hexane, ethyl acetate, and methanol.^{[1][2]}

Property	Value	Source
CAS Number	1609278-97-8	^[2]
Molecular Formula	C ₂₃ H ₃₆ O ₇	^{[1][2]}
Molecular Weight	424.53 g/mol	^[2]
Physical State	Clear oil	^{[1][2]}
Optical Rotation	[α] _D +39 (c 0.1, MeOH)	^[1]
Purity	>98% (HPLC)	^[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **Venuloside A**.

Spectroscopic Data	Values	Source
UV (MeOH) λ_{max} (log ϵ)	202 (3.59), 218 (3.72) nm	[1]
IR (KBr film) ν_{max}	3435, 2934, 1752, 1721, 1370, 1227, 1132, 1069 cm^{-1}	[1]
^1H NMR (600 MHz, C_6D_6)	The spectrum shows 21 resonances composed of 2 sp^2 -hybridized methines, 6 sp^3 -hybridized methines, 3 diastereotopic methylene pairs, and 7 sp^3 -hybridized methyls.	[1]
^{13}C NMR (150 MHz, C_6D_6)	The spectrum shows two carbonyls (δC 168.9, 165.8), three other quaternary carbons (δC 157.7, 133.6 and 79.4), two olefinic resonances (δC 121.4 and 116.4), four oxymethines (δC 95.9, 73.8, 70.4, 70.3, and 70.0), one other methine (δC 44.4), three methylenes (δC 31.3, 26.96, and 24.0), and seven methyls (δC 27.02, 23.9, 23.53, 23.52, 20.7, 20.2, and 16.6).	[1]
HRESIMS m/z	$[\text{M} + \text{Na}]^+$ 447.235553 (calcd for $\text{C}_{23}\text{H}_{36}\text{O}_7\text{Na}$, 447.235325)	[1]

Biological Activity

Venuloside A has been identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3).

Biological Activity	Value	Source
Target	L-type amino acid transporter 3 (LAT3)	[3]
IC ₅₀	8.12 ± 1.2 µM (for inhibition of LAT3-mediated [³ H]-L-leucine uptake in LNCaP cells)	[1]

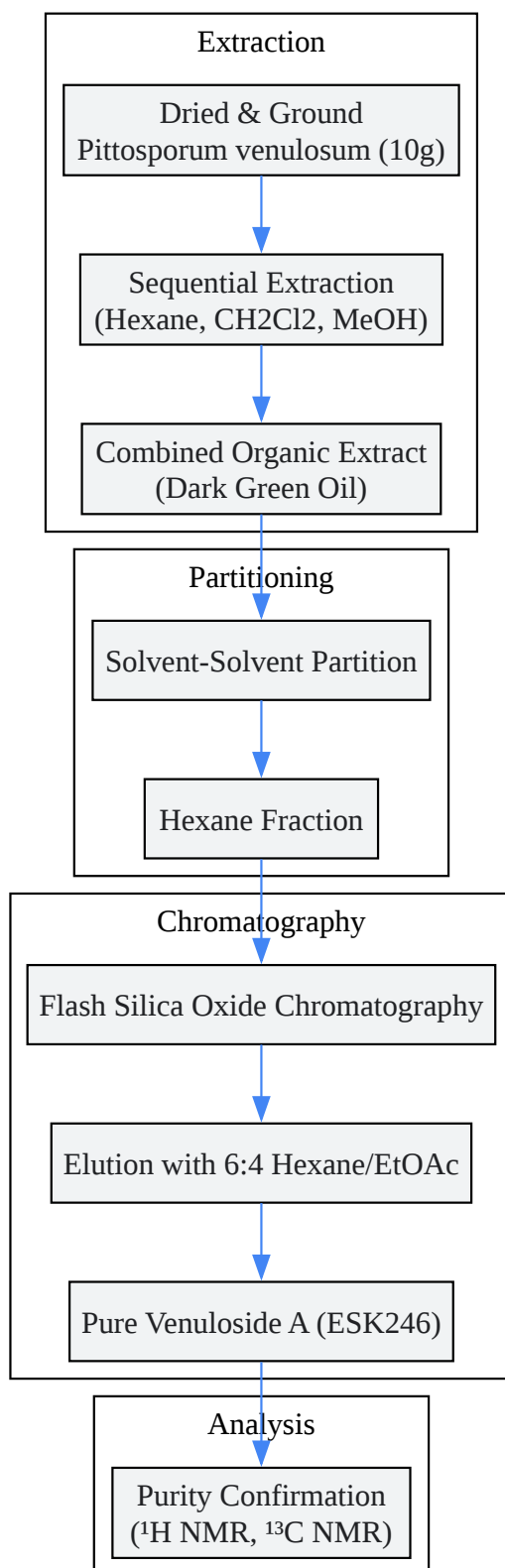
Experimental Protocols

Isolation and Purification of Venuloside A from *Pittosporum venulosum*

The following protocol describes the extraction and purification of **Venuloside A** from the dried and ground plant material of *Pittosporum venulosum*.^{[1][2]}

- Extraction:
 - Sequentially extract 10 g of dried, ground *Pittosporum venulosum* with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL).
 - Combine all extracts and reduce under pressure to yield a dark green oil.
- Solvent-Solvent Partition:
 - Subject the combined organic extract to a solvent-solvent partition to concentrate the compounds of interest in the hexane fraction.
- Flash Silica Oxide Chromatography:
 - Subject the hexane fraction (approximately 370 mg) to flash silica oxide chromatography (10 cm x 4 cm column).
 - Elute with a gradient from 100% hexane to 100% ethyl acetate (EtOAc).
 - **Venuloside A** (ESK246) is yielded from the fraction eluting with 6:4 (hexane/EtOAc).

- Purity Confirmation:
 - Confirm the purity of the isolated **Venuloside A** to be >95% using ^1H NMR and ^{13}C NMR spectroscopy.



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Isolation and Purification Workflow for **Venuloside A**.

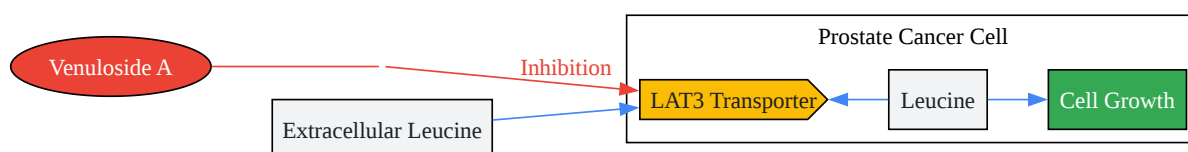
Inhibition of LAT3-mediated Leucine Uptake Assay

The following is a general outline of the experimental approach used to determine the inhibitory activity of **Venuloside A** on LAT3.

- Cell Culture: Culture LNCaP prostate cancer cells, which endogenously express LAT3.
- Treatment: Treat the LNCaP cells with varying concentrations of **Venuloside A**.
- Leucine Uptake Assay:
 - Incubate the treated cells with [³H]-L-leucine.
 - Measure the amount of radiolabeled leucine taken up by the cells.
- Data Analysis:
 - Calculate the percentage of inhibition of leucine uptake at each concentration of **Venuloside A** compared to a control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Mechanism of Action

Venuloside A exerts its biological effect by inhibiting the LAT3 transporter, thereby blocking the transport of essential amino acids like leucine into cancer cells. This disruption of nutrient supply can lead to the inhibition of cancer cell growth.



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Inhibitory Action of **Venuloside A** on the LAT3 Transporter.

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References

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